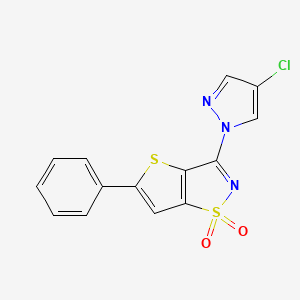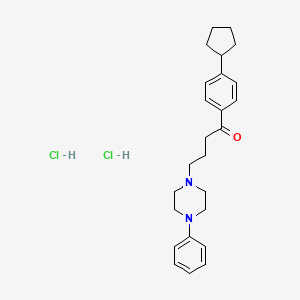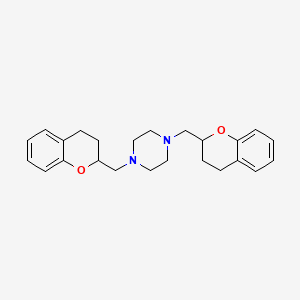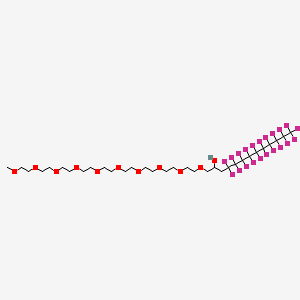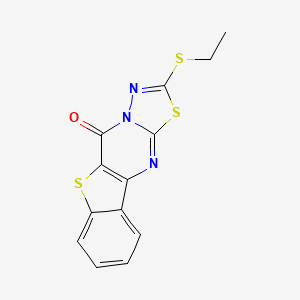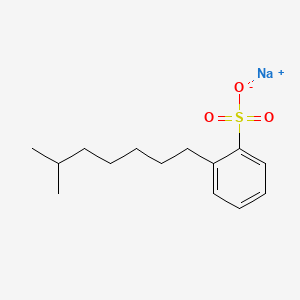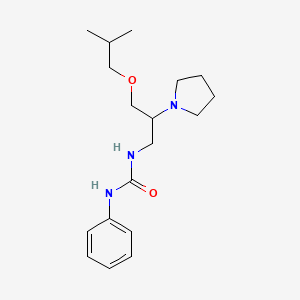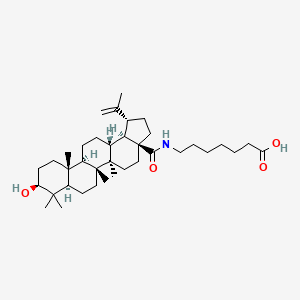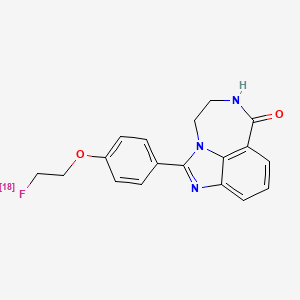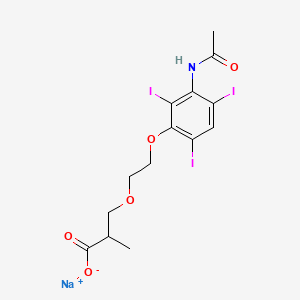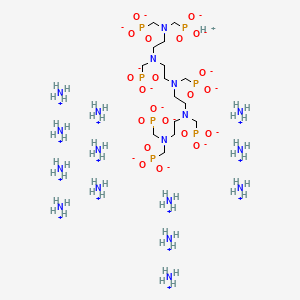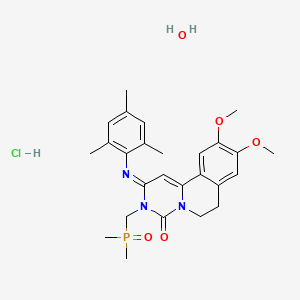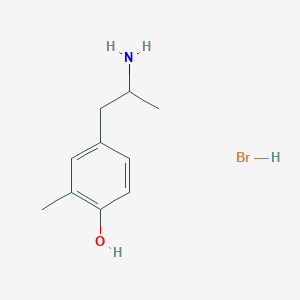
4-(2-Aminopropyl)-o-cresol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “NIOSH/GO6838000” is a chemical substance that has been studied and documented by the National Institute for Occupational Safety and Health (NIOSH). This compound is part of a broader category of chemicals that are analyzed for their potential hazards and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “NIOSH/GO6838000” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve a series of chemical reactions that convert raw materials into the desired compound. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to optimize the yield and quality of the compound.
Industrial Production Methods: In industrial settings, the production of “NIOSH/GO6838000” is scaled up to meet the demand for this compound. Industrial production methods often involve large-scale reactors and advanced process control systems to ensure consistent quality and efficiency. The raw materials are sourced in bulk, and the production process is optimized to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions: “NIOSH/GO6838000” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and enhancing its properties for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving “NIOSH/GO6838000” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully selected to achieve the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may involve the use of reducing agents and controlled environments.
Major Products Formed: The major products formed from the reactions of “NIOSH/GO6838000” depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified forms of the original compound, which may have enhanced properties or new functionalities.
Scientific Research Applications
“NIOSH/GO6838000” has a wide range of scientific research applications across various fields, including chemistry, biology, medicine, and industry. In chemistry, this compound is used as a reagent in various chemical reactions and as a standard for analytical methods. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, “NIOSH/GO6838000” is investigated for its potential therapeutic applications and its role in disease mechanisms. In industry, this compound is used in the production of various products and materials, and its properties are leveraged to enhance the performance and safety of industrial processes.
Mechanism of Action
The mechanism of action of “NIOSH/GO6838000” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in cellular processes and physiological responses. The specific molecular targets and pathways involved depend on the context in which the compound is used and the specific applications being studied.
Properties
Molecular Formula |
C10H16BrNO |
|---|---|
Molecular Weight |
246.14 g/mol |
IUPAC Name |
4-(2-aminopropyl)-2-methylphenol;hydrobromide |
InChI |
InChI=1S/C10H15NO.BrH/c1-7-5-9(6-8(2)11)3-4-10(7)12;/h3-5,8,12H,6,11H2,1-2H3;1H |
InChI Key |
VNSDZLBERUYPJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C)N)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(2-chlorophenyl)-3-methyl-N-(3,4,5-trimethoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726095.png)
